2-methyl-3H-imidazo[4,5-f]isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3H-imidazo[4,5-f]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-7-13-10-3-2-8-6-12-5-4-9(8)11(10)14-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIFVRQLBWCLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 3h Imidazo 4,5 F Isoquinoline and Its Structural Analogs
Foundational Synthetic Routes to the Imidazo[4,5-f]isoquinoline Heterocyclic System
The synthesis of the imidazo[4,5-f]isoquinoline core can be approached by forming the imidazole (B134444) ring onto a pre-existing isoquinoline (B145761) structure or, less commonly, by constructing the pyridine (B92270) part of the isoquinoline onto a benzimidazole (B57391) precursor.
Classical methods remain a cornerstone for the synthesis of fused imidazole rings. These typically involve the condensation of an ortho-diamino-substituted isoquinoline with a suitable one-carbon electrophile, followed by cyclization and aromatization. The key precursor for the imidazo[4,5-f]isoquinoline system is 5,6-diaminoisoquinoline.
One of the most direct methods is the Phillips reaction, which involves heating the diamine with a carboxylic acid or its derivative. For instance, the reaction of 5,6-diaminoisoquinoline with acetic acid or acetic anhydride (B1165640) under dehydrating conditions would lead to the formation of the 2-methyl substituted imidazole ring. Another established method is the Weidenhagen reaction, which utilizes an aldehyde. The reaction of a diamine with an aldehyde (like acetaldehyde (B116499) for a 2-methyl group) initially forms a diimine intermediate, which is then oxidatively cyclized to the imidazole ring. A study on the synthesis of a related compound, 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline, successfully employed the Weidenhagen reaction by condensing quinoline-5,6-diamine (B1297419) with furfural. researchgate.net These reactions are fundamental in heterocyclic synthesis, providing reliable, albeit sometimes harsh, conditions for ring closure.
Annulation strategies, where a new ring is formed on an existing one, are also prevalent. nih.gov These can involve multi-step sequences to build the necessary functionality onto the isoquinoline core before the final cyclization step.
Modern synthetic chemistry has seen a surge in the use of transition-metal catalysts to construct complex heterocyclic systems with high efficiency and selectivity. figshare.com Palladium, copper, and rhodium are frequently employed to facilitate C-N and C-C bond-forming reactions that are crucial for building the imidazo[4,5-f]isoquinoline scaffold. figshare.comthieme-connect.de
For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be envisioned to form one of the C-N bonds of the imidazole ring by coupling a halo-substituted aminoisoquinoline with an amine. Subsequent intramolecular cyclization would complete the ring system. Copper-catalyzed Ullmann coupling reactions are also a powerful tool for C-N bond formation. A one-pot, three-component reaction utilizing copper as a catalyst has been developed for the synthesis of the isomeric benzo thieme-connect.deacs.orgimidazo[2,1-a]isoquinolines, starting from o-phenylenediamines, o-bromobenzaldehydes, and calcium carbide as an acetylene (B1199291) source. sapub.org This highlights the potential of copper catalysis in constructing such fused systems.
Rhodium-catalyzed C-H activation and annulation is another sophisticated strategy. sapub.org This approach can create the fused ring system by reacting a substituted benzimidazole with an alkyne, forming the isoquinoline portion of the molecule through direct functionalization of C-H bonds. While many examples focus on isomers like benzo thieme-connect.deacs.orgimidazo[2,1-a]isoquinoline, the principles are adaptable to the synthesis of the imidazo[4,5-f]isoquinoline core. thieme-connect.desapub.org
Table 1: Overview of Transition Metal-Catalyzed Reactions for Imidazoisoquinoline Analogs
| Catalyst System | Reaction Type | Starting Materials | Product Type | Ref. |
| Copper(I) Iodide / Cs₂CO₃ | Coupling/Deacylation | 2-(2-bromophenyl)-1H-benzo[d]imidazole, 1,3-diketones | Benzo thieme-connect.deacs.orgimidazo[2,1-a]isoquinolines | figshare.com |
| Palladium(II) Chloride / Cu(II) Acetate | Oxidative Intramolecular C-C Coupling | N-styrylbenzimidazoles | Benzo thieme-connect.deacs.orgimidazo[2,1-a]isoquinolines | figshare.com |
| Copper(I) Iodide | Sonogashira Coupling / Cyclization | o-phenylenediamines, o-bromobenzaldehydes, Calcium Carbide | Benzo thieme-connect.deacs.orgimidazo[2,1-a]isoquinolines | sapub.org |
| Rhodium(III) Complex | C-H Activation / Annulation | 2-Arylbenzoimidazoles, Vinylene Carbonate | Benzo thieme-connect.deacs.orgimidazo[2,1-a]isoquinolines | sapub.org |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that contains portions of all the starting materials. nih.gov These reactions are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity. For the synthesis of imidazoisoquinolines, MCRs can assemble the core scaffold in a convergent manner.
One-pot tandem protocols have been developed for the synthesis of amino-functionalized benzo thieme-connect.deacs.orgimidazo[2,1-a]isoquinolines from commercially available o-phenylenediamines and o-cyanobenzaldehydes. thieme-connect.denih.gov The process involves a sequence of benzimidazole formation followed by N-alkylation and intramolecular cyclization, demonstrating the power of tandem reactions to build complex heterocycles from simple precursors. nih.gov Although this example produces an isomer of the target scaffold, the underlying strategy of combining multiple bond-forming events in one pot is a key principle in modern heterocyclic synthesis.
Targeted Synthesis and Regioselective Formation of 2-methyl-3H-imidazo[4,5-f]isoquinoline
The specific synthesis of this compound requires careful control of regiochemistry. The fusion of the imidazole ring to the 'f' face of the isoquinoline nucleus (at positions 5 and 6) is determined by the choice of starting material, namely 5,6-diaminoisoquinoline. The introduction of the methyl group at the 2-position of the newly formed imidazole ring is achieved by using a C1 synthon equivalent to an acetyl group.
A well-established route for this transformation is the reaction of 5,6-diaminoisoquinoline with acetic acid under reflux, often in the presence of a mineral acid like HCl, which facilitates both the condensation and the subsequent dehydrative cyclization. Alternatively, using acetic anhydride at elevated temperatures can also effect the same transformation, forming the imidazole ring.
The regioselectivity of this cyclization is generally high, as the two amino groups are geometrically constrained, leading specifically to the [4,5-f] fusion. The resulting product exists as a mixture of tautomers, with the hydrogen atom residing on either N-1 or N-3 of the imidazole ring. The 3H-imidazo[4,5-f]isoquinoline tautomer is often one of the predominant forms. The precise tautomeric equilibrium can be influenced by factors such as solvent polarity and the solid-state packing of the crystal.
Derivatization and Functionalization Strategies for the Imidazo[4,5-f]isoquinoline Scaffold
Once the core this compound scaffold is synthesized, its chemical properties can be further modified through various derivatization and functionalization reactions. These modifications can be used to modulate the electronic and steric properties of the molecule. imperial.ac.uk
The imidazo[4,5-f]isoquinoline ring system is an extended aromatic system, and its reactivity is a composite of its constituent imidazole and isoquinoline rings. Electrophilic aromatic substitution is a primary method for introducing new functional groups.
The isoquinoline part of the molecule is generally more susceptible to electrophilic attack than the imidazole ring. Nitration (using nitric acid and sulfuric acid) and halogenation reactions would be expected to occur on the isoquinoline's benzene (B151609) ring, primarily at positions C-5 and C-8, which are activated by the fused heterocyclic system. acs.org
Research on the closely related 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinoline system has shown that electrophilic substitution reactions such as bromination, nitration, formylation, and acylation can be performed. researchgate.net Depending on the reaction conditions, the attack can be directed at different positions on the heterocyclic core, demonstrating that the scaffold is amenable to a range of functionalizations. researchgate.net
Furthermore, the nitrogen atom in the pyridine part of the isoquinoline ring can be alkylated to form quaternary isoquinolinium salts. acs.org The methyl group at the C-2 position also presents a handle for functionalization. For instance, it could potentially be halogenated under radical conditions or deprotonated with a strong base to form an anion, which could then react with various electrophiles, although these transformations may require harsh conditions.
Isotopic Labeling Techniques for Research Applications (e.g., Deuterium (B1214612), Carbon-13 incorporation)
Following a comprehensive review of available scientific literature, no specific methods for the isotopic labeling of this compound with deuterium or carbon-13 have been documented. Research applications often utilize isotopically labeled compounds to trace metabolic pathways, elucidate reaction mechanisms, and as internal standards in quantitative analysis. However, detailed synthetic protocols for the incorporation of stable isotopes such as deuterium (²H) or carbon-13 (¹³C) directly into the this compound structure are not described in the reviewed literature.
While general methods for isotopic labeling of heterocyclic compounds are well-established, specific applications to this particular molecule have not been reported. For instance, deuterium labeling can sometimes be achieved through acid- or base-catalyzed hydrogen-deuterium exchange on aromatic rings, or by using deuterated reagents during synthesis. Similarly, carbon-13 incorporation typically requires the use of a ¹³C-labeled precursor at a specific position in the synthetic route.
A structurally related compound, 3H-Imidazo(4,5-f)quinolin-2-amine, has been synthesized with a deuterium-labeled methyl group (methyl-d3). ontosight.ai This suggests that a potential strategy for synthesizing labeled this compound could involve the use of isotopically labeled methylating agents, such as iodomethane-¹³C (¹³CH₃I) or iodomethane-d3 (B117434) (CD₃I), during the formation of the imidazole ring or its N-methylation. However, this remains a hypothetical approach, as no published research has confirmed its application to this compound.
Due to the absence of specific research findings on the isotopic labeling of this compound, a data table detailing such methodologies cannot be provided.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Imidazo 4,5 F Isoquinolines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D NMR correlation data (e.g., COSY, HMQC, HMBC) for 2-methyl-3H-imidazo[4,5-f]isoquinoline are not available in published literature found during the search. Such data would be essential for the unambiguous assignment of all proton and carbon signals in the molecule.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
While the molecular weight of this compound can be calculated from its formula (C₁₁H₉N₃, Approx. 183.21 g/mol ), specific experimental mass spectrometry data, such as electron ionization (EI-MS) or electrospray ionization (ESI-MS) spectra, are not available. Detailed analysis of its fragmentation patterns, which would reveal the characteristic breakdown of the molecule upon ionization, cannot be provided without this experimental data.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Experimentally recorded IR spectra, which would identify characteristic absorption bands for functional groups (e.g., C-H, C=N, C=C stretches), and UV-Vis spectra, which would detail the wavelengths of maximum absorbance (λmax) related to its electronic transitions, have not been found for this compound.
X-ray Crystallography for Definitive Solid-State Structural Characterization
No published X-ray crystallographic studies for this compound were identified. Therefore, definitive solid-state structural data, including bond lengths, bond angles, and crystal packing information, cannot be presented.
Advanced Chromatographic Techniques for Separation and Purity Analysis (e.g., High-Performance Liquid Chromatography)
Specific High-Performance Liquid Chromatography (HPLC) methods developed for the separation and purity analysis of this compound, including details on stationary phases, mobile phases, and retention times, are not described in the available literature.
Molecular and Cellular Biological Interactions of Imidazo 4,5 F Isoquinolines in Research Models
Mechanistic Investigations of Interactions with Nucleic Acids, Including DNA Adduct Formation and Intercalation
The interaction of small molecules with nucleic acids is a critical area of study, as it can lead to a range of cellular responses, from therapeutic effects to toxicity. For the imidazo[4,5-f]isoquinoline class of compounds, research has pointed towards their ability to interact with DNA through various mechanisms.
One of the well-studied compounds in this family, though structurally distinct from 2-methyl-3H-imidazo[4,5-f]isoquinoline, is 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). Studies on IQ have demonstrated its capacity to form DNA adducts in vivo. nih.govnih.gov Following metabolic activation, IQ can covalently bind to DNA, a process that has been linked to its mutagenic and carcinogenic properties. nih.govnih.gov Specifically, 32P-postlabeling assays have identified the formation of IQ-DNA adducts in various tissues of rats, indicating a direct interaction with the genetic material. nih.gov
Furthermore, the planar, polycyclic structure of imidazo[4,5-f]isoquinolines suggests the potential for DNA intercalation. Intercalating agents insert themselves between the base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription. While direct evidence for the intercalation of this compound is not extensively detailed, studies on related annulated imidazo[4,5-c]isoquinolines have shown interactions with double-stranded DNA. rsc.org A pUC-19 plasmid-based gel electrophoresis mobility shift assay revealed that these compounds can have a stabilizing effect on ds-DNA against strand-break inducing conditions, which is consistent with an intercalative binding mode. rsc.org The flat three-dimensional structure of these polyheterocycles, as revealed by X-ray crystallography, supports their potential as DNA intercalators. rsc.org
Modulation of Enzyme Activity and Identification of Molecular Protein Targets
Imidazo[4,5-f]isoquinoline derivatives have been investigated for their ability to modulate the activity of various enzymes, which is a common mechanism of action for many therapeutic agents.
Kinases are a major class of enzymes that are frequently targeted in drug discovery, particularly in oncology. Several studies have highlighted the potential of imidazo[4,5-f]isoquinoline and its isomers as kinase inhibitors.
For instance, derivatives of the related imidazo[4,5-h]isoquinoline scaffold have been identified as potent inhibitors of Lck (lymphocyte-specific protein tyrosine kinase), a key enzyme in T-cell activation. nih.govresearchgate.net An imidazo[4,5-h]isoquinolin-7,9-dione was discovered as an ATP-competitive inhibitor of Lck. nih.gov Structural modifications, such as converting it to an imidazo[4,5-h]isoquinolin-9-one, led to a significant improvement in potency against Lck and in cellular assays. nih.govresearchgate.net
Furthermore, the isomeric imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway. nih.govnovartis.com This signaling pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is common in cancer. The biological profiling of these compounds in cellular and in vivo settings has demonstrated their effectiveness in modulating this pathway. nih.gov
The structural similarity of the imidazo[4,5-f]isoquinoline core to endogenous ligands allows for its potential interaction with various receptors. For example, derivatives of the related imidazo[4,5-b]pyridine have been reported as angiotensin II receptor antagonists. mdpi.com Angiotensin II receptor blockers are a class of drugs used to treat high blood pressure and other cardiovascular conditions.
Beyond kinases and receptors, imidazo[4,5-f]isoquinoline derivatives have been found to interact with other essential macromolecules.
Tubulin: Certain imidazo[4,5-b]pyridine derived acrylonitriles have been identified as potent inhibitors of tubulin polymerization. researchgate.net Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization can disrupt cell division and is a validated strategy in cancer therapy. Immunofluorescence staining and tubulin polymerization assays have confirmed that tubulin is the primary target for these compounds. researchgate.net
RNA Polymerases: Some imidazo[4,5-c]pyridine derivatives have been shown to interact with viral RNA-dependent RNA polymerase. mdpi.com This interaction is the basis for their observed antiviral activity against viruses like the Bovine Viral Diarrhea Virus (BVDV). mdpi.com
Topoisomerases: Imidazo[4,5-b]phenazines, which contain a related heterocyclic system, have been identified as dual inhibitors of topoisomerase I and IIα. ekb.eg Topoisomerases are enzymes that manage the topology of DNA and are essential for DNA replication and transcription. Molecular docking simulations suggest that these compounds stack between DNA base pairs in the cleavage site, stabilizing the topoisomerase/DNA complex and preventing the re-ligation of the DNA strands. ekb.eg
Cellular Responses and Phenotypic Effects in In Vitro Biological Systems
The interactions of imidazo[4,5-f]isoquinolines at the molecular level translate into observable effects on cells in culture. These cellular responses provide insights into the potential biological activities of these compounds.
A common outcome of the molecular interactions described above is the inhibition of cellular proliferation and a reduction in cell viability, particularly in cancer cell lines. sciltp.commdpi.com
Numerous studies have demonstrated the antiproliferative activity of various imidazo[4,5-f]isoquinoline derivatives and their isomers against a range of human cancer cell lines. For example, 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones have been synthesized and evaluated for their cytotoxic effects. nih.gov A tetracyclic heteroquinone analogue in this series exhibited high cytotoxicity against human colon tumor cells (HCT 15). nih.gov
Similarly, N-methyl substituted imidazo[4,5-b]pyridines have shown promising antiproliferative activity against various cancer cell lines, including glioblastoma, pancreatic adenocarcinoma, and leukemia. nih.gov Some derivatives displayed strong and selective activity, with IC50 values in the low micromolar range. nih.gov The antiproliferative effects of these compounds are often associated with the induction of cell cycle arrest. For instance, one active imidazophenazine derivative was found to arrest the cell cycle at the G2/M phase and induce apoptosis in MCF-7 breast cancer cells. ekb.eg
The table below summarizes the in vitro antiproliferative activity of selected imidazo[4,5-f]isoquinoline-related compounds in various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50/GI%) |
|---|---|---|---|
| Imidazo[4,5-g]quinoline-4,9-dione | Tetracyclic heteroquinone analogue | HCT 15 (Colon) | 0.026 µg/mL |
| Imidazo[4,5-b]pyridine | N-methyl derivative 19 | Capan-1 (Pancreatic) | 1.45 µM |
| Imidazo[4,5-b]pyridine | N-methyl derivative 19 | LN-229 (Glioblastoma) | 1.90 µM |
| Imidazo[4,5-b]phenazine | Compound 4f | MOLT-4 (Leukemia) | 82% GI |
| Imidazo[4,5-b]phenazine | Compound 4e | SK-OV-3 (Ovarian) | 88% GI |
Immunomodulatory Mechanisms and Effects at the Cellular Level
Research into the immunomodulatory effects of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) at the cellular level has revealed significant immunosuppressive properties. In studies utilizing murine splenocytes, IQ demonstrated a dose-dependent suppression of the proliferative response of spleen cells to concanavalin A, a T-cell mitogen nih.gov.
The primary mechanism underlying this immunosuppression involves the inhibition of key signaling pathways within T-lymphocytes. Exposure to IQ leads to a marked decrease in the activity of Protein Kinase C (PKC) in both the membrane and cytosol fractions of these immune cells nih.gov. PKC is a critical enzyme in T-cell activation cascades. By inhibiting PKC, IQ subsequently suppresses the secretion of Interleukin-2 (IL-2), a vital cytokine for T-cell proliferation and differentiation nih.gov. This disruption of the PKC/IL-2 signaling axis is a key molecular mechanism for the observed immunosuppressive effects of the compound in research models nih.gov.
Anti-infective Mechanisms of Action (e.g., Antiviral, Antiparasitic, Antibacterial Activities)
Direct studies on the anti-infective mechanisms of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) were not prominent in the reviewed scientific literature. However, the broader chemical classes of quinoline (B57606) and its derivatives have been a significant source of compounds with a wide range of antimicrobial and antiviral activities nih.govnih.govsemanticscholar.orgekb.eg.
While specific data for IQ is lacking, various other quinoline-based molecules have demonstrated potent effects against different pathogens. For instance, certain quinoline derivatives have been developed as antibacterial agents that target essential bacterial processes nih.govsemanticscholar.orgekb.egmdpi.com. Similarly, the quinoline scaffold is present in numerous compounds investigated for their antiviral properties against a variety of viruses, including influenza virus, Zika virus, and Hepatitis C virus nih.govmdpi.com. These compounds often act by inhibiting viral entry, replication, or other key stages in the viral life cycle. It is important to note that this activity is characteristic of the broader chemical family, and does not confirm that 2-amino-3-methylimidazo[4,5-f]quinoline itself possesses anti-infective properties.
Alterations in Gene Expression and Proteomic Profiles Induced by Compound Exposure
Exposure to 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) induces significant alterations in gene expression and the expression of specific proteins, primarily linked to its genotoxic and carcinogenic activities. While comprehensive global proteomic profiling studies were not identified, research has documented specific changes at the genetic and protein level in various research models.
Gene Expression Alterations: IQ is a potent mutagen that causes DNA damage and induces gene mutations in both animal cells and bacteria nih.gov. In rat models, exposure to IQ has been shown to cause specific mutations in critical growth-control genes.
Oncogene Activation: Activated c-Ha-ras proto-oncogenes were identified in Zymbal gland tumors induced by IQ in rats. The mutations included G to C and G to T transversions in codon 13, and an A to T transversion in codon 61 nih.gov.
Tumor Suppressor Gene Mutation: Mutations in the p53 tumor suppressor gene were also found in IQ-induced Zymbal gland tumors, involving base substitutions and deletions at various codons nih.gov.
Studies in zebrafish have further expanded the understanding of IQ's impact on gene expression, showing significant effects on genes related to neurotoxicity and inflammation. Long-term exposure affected the expression of genes associated with Parkinson's disease, dopamine regulation, neuroplasticity, antioxidant enzymes, and inflammatory cytokines nih.gov.
Specific Protein Expression Changes: In a two-stage mouse hepatocarcinogenesis model, IQ was found to promote tumor development by activating specific signaling pathways. This was evidenced by changes in the expression levels of key regulatory proteins.
Wnt/β-catenin Pathway: IQ exposure elevated the protein expression of Wnt1 and led to the nuclear translocation of β-catenin. This, in turn, upregulated the nuclear expression of its downstream targets, c-Myc and cyclin D1 nih.gov.
TGF-β Pathway: The compound increased the expression of transforming growth factor-β (TGF-β) and its receptors (TβR1 and TβR2), as well as the phosphorylated form of c-Jun (p-c-Jun) nih.gov.
Cell Adhesion: Concurrently, IQ suppressed the expression of the cell adhesion protein E-cadherin nih.gov.
These findings indicate that IQ can dysregulate key signaling pathways involved in cell proliferation, differentiation, and adhesion by altering the expression of critical proteins.
| Target | Effect of IQ Exposure | Model System | Associated Pathway/Process |
|---|---|---|---|
| c-Ha-ras | Activation via point mutations | Rat (Zymbal gland tumors) | Oncogenesis |
| p53 | Inactivation via mutation/deletion | Rat (Zymbal gland tumors) | Tumor Suppression |
| Wnt1 | Upregulated expression | Mouse (Liver) | Wnt/β-catenin Signaling |
| β-catenin | Nuclear translocation | Mouse (Liver) | Wnt/β-catenin Signaling |
| TGF-β | Upregulated expression | Mouse (Liver) | TGF-β Signaling |
| p-c-Jun | Upregulated expression | Mouse (Liver) | Cell Proliferation/Apoptosis |
| E-cadherin | Suppressed expression | Mouse (Liver) | Cell Adhesion |
| Inflammatory Cytokine Genes | Altered expression | Zebrafish (Brain) | Inflammation |
Metabolic Transformations and Biotransformation Pathways of Imidazo[4,5-f]isoquinolines (Excluding Human Clinical Metabolism)
The biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) has been studied in animal models, revealing complex pathways involving both metabolic activation and detoxification. These processes are crucial in determining the compound's biological activity, including its carcinogenicity.
The metabolism of IQ is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.
Metabolic Activation: The initial and rate-limiting step in the activation of IQ to a genotoxic agent is N-oxidation, catalyzed predominantly by Cytochrome P450 1A2 (CYP1A2). This reaction forms the reactive intermediate N-hydroxy-IQ.
Detoxification Pathways: Detoxification of IQ involves CYP-mediated ring hydroxylation, primarily at the C5 position. This is followed by Phase II conjugation reactions, where the hydroxylated metabolites are conjugated with sulfates or glucuronic acid to form more water-soluble compounds that can be readily excreted. Another detoxification route includes the direct conjugation of the exocyclic amino group with glucuronic acid or sulfate.
Studies analyzing the urine of mice treated with IQ have led to the identification and characterization of several metabolites. These findings provide insight into the specific biotransformation pathways.
| Metabolite Name | Parent Compound | Metabolic Reaction |
|---|---|---|
| 1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinoline | IQ | Ring Hydroxylation |
| 1,2-dihydro-2-amino-5-O-glucuronide-3-methylimidazo[4,5-f]quinoline | IQ | Ring Hydroxylation, Glucuronidation |
| 1,2-dihydro-2-amino-5,7-dihydroxy-3-methylimidazo[4,5-f]quinoline | IQ | Multiple Ring Hydroxylations |
| 5-O-glucuronide of IQ | IQ | Glucuronidation |
| 5-sulfate of IQ | IQ | Sulfation |
| N-glucuronide of IQ | IQ | Glucuronidation |
These identified metabolites, which are more polar than the parent compound, represent the products of detoxification pathways designed to facilitate the elimination of the compound from the body.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methyl 3h Imidazo 4,5 F Isoquinoline Derivatives
Elucidation of the Impact of Substituent Modifications on Biological Activity
The biological activity of derivatives of the 2-methyl-3H-imidazo[4,5-f]isoquinoline scaffold is significantly influenced by the nature, position, and stereochemistry of various substituents.
Positional and Stereochemical Effects of Substituents, Including the Methyl Group
The position of the methyl group and other substituents on the imidazo[4,5-f]quinoline ring system plays a crucial role in determining the biological activity of these compounds. For instance, in the related mutagenic compound 2-amino-3-methylimidazo[4,5-f]quinoline, the position of the methyl group is critical for its activity nih.gov. Shifting the methyl group from the N-3 position to the N-1 position can alter the mutagenic potency nih.gov.
Studies on 2-amino-3-methylimidazo[4,5-f]quinoline and its derivatives have demonstrated that the introduction of additional methyl groups at different positions can either enhance or reduce mutagenicity. For example, 2-amino-1,4-dimethylimidazo[4,5-f]quinoline was found to be a more potent mutagen than the parent compound, while the demethylated analog, 2-aminoimidazo[4,5-f]quinoline, exhibited very weak mutagenic activity nih.gov. Specifically, the addition of a methyl group at position 4 enhances mutagenicity, whereas a methyl group at position 5 reduces it nih.gov.
Furthermore, research on 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, a related class of compounds, has shown that substitutions on ring A of the core structure tend to decrease antitumor activity compared to the lead compound nih.gov. This highlights the sensitivity of biological activity to the placement of substituents on the aromatic rings.
| Compound | Mutagenic Activity (revertants/nmol on S. typhimurium TA98) |
|---|---|
| 2-aminoimidazo[4,5-f]quinoline | 55 |
| 2-amino-3-methylimidazo[4,5-f]quinoline | Potent mutagen |
| 2-amino-1,4-dimethylimidazo[4,5-f]quinoline | 159,000 |
| 2-amino-1,5-dimethylimidazo[4,5-f]quinoline | More mutagenic than 3,5-dimethyl derivative |
| 2-amino-3,5-dimethylimidazo[4,5-f]quinoline | Less mutagenic than 1,5-dimethyl derivative |
Influence of Heterocyclic Ring Fusion Patterns and Isomerism on Biological Response
The arrangement of the fused heterocyclic rings in the imidazo[4,5-f]isoquinoline system is a key determinant of its biological properties. Different fusion patterns can lead to isomers with distinct biological activities. For example, studies on related imidazo[4,5-g]quinazoline and pyrroloquinazoline series have shown that linear isomers are significantly more potent as enzyme inhibitors than their angular counterparts nih.gov.
In the context of immunostimulatory activity, subtle changes in the core structure, such as replacing the imidazole (B134444) ring with a pyrazole ring to form pyrazolo[3,4-f]quinoline derivatives, can lead to potent in vivo effects nih.gov. Conversely, the regioisomeric pyrazolo[4,3-f]quinoline derivatives were found to be inactive, underscoring the critical importance of the fusion pattern nih.gov.
The synthesis of multi-ring-fused imidazo[1,2-a]isoquinoline-based fluorescent scaffolds has also been explored for antiviral applications nih.gov. The specific fusion pattern in these molecules is essential for their biological activity against viruses like Herpes Simplex Virus (HSV) nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound are not extensively reported, studies on related quinoline (B57606) and imidazoquinazoline derivatives provide valuable insights into the application of these methods.
2D-QSAR studies on a series of 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one derivatives have successfully generated statistically significant and cross-validated models for predicting antitumor activity mdpi.com. These models can help in the design of more potent compounds by identifying key physicochemical properties that influence their biological effects.
Similarly, 2D and 3D-QSAR models have been developed for quinoline derivatives to predict their inhibitory activity against Plasmodium falciparum nih.gov. These models have demonstrated good predictive capacity and have been experimentally validated, showcasing the utility of QSAR in guiding the synthesis of new antimalarial agents nih.gov. The descriptors that were found to negatively impact the activity were molar refractivity and Van der Waals volume, while an increase in lipophilicity and the presence of hydrogen-bond acceptors were favorable for activity nih.gov.
| Model | r² test | Predictive Capacity (MAE) |
|---|---|---|
| CoMFA | 0.878 | 1.2803 |
| CoMSIA | 0.876 | 0.7006 |
| 2D-QSAR | 0.845 | 0.4849 |
Rational Ligand Design Principles Based on the Imidazo[4,5-f]isoquinoline Scaffold
The imidazo[4,5-f]isoquinoline scaffold serves as a valuable template for the rational design of new ligands targeting various biological macromolecules. The principles of rational design involve modifying the core structure to optimize interactions with the target, thereby enhancing potency and selectivity.
One design strategy involves using the imidazo[4,5-c]pyridin-2-one core, a related scaffold, to develop novel Src family kinase inhibitors for the treatment of glioblastoma nih.gov. By replacing the pyrimidine ring of a known inhibitor with a pyridine (B92270) ring and the pyrazole ring with an imidazolone ring, a new hinge region junction was created, leading to potent kinase inhibition nih.gov.
Another example of rational design is the development of fatty acid-binding protein 4/5 (FABP4/5) inhibitors based on a quinoline scaffold researchgate.net. Starting from a known inhibitor, modifications were made to the quinoline core and its substituents to improve inhibitory activity and selectivity researchgate.net. These studies demonstrate that the rigid structure of the quinoline and related fused heterocyclic systems provides a solid foundation for designing targeted therapeutic agents.
The design of imidazo[5,1-b]quinazoline derivatives as α1-adrenoceptor agonists and antagonists has also been guided by molecular modeling simulations researchgate.net. By generating hypotheses for both agonist and antagonist activity, researchers were able to predict which modifications to the scaffold would lead to the desired pharmacological effect, and these predictions were subsequently confirmed through in vivo biological evaluation researchgate.net.
Computational Chemistry and Theoretical Modeling of 2 Methyl 3h Imidazo 4,5 F Isoquinoline
Molecular Docking and Molecular Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict the binding orientation and affinity of a small molecule, such as 2-methyl-3H-imidazo[4,5-f]isoquinoline, to a macromolecular target, typically a protein. These techniques are fundamental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For the imidazoquinoline core, studies on related derivatives have shown potential interactions with various biological targets, including protein kinases and enzymes involved in microbial pathogenesis. nih.govnih.gov For instance, docking studies on substituted imidazoquinolines have been performed against targets like dihydrofolate reductase (DHFR), a key enzyme in bacterial infections, revealing interactions through hydrogen bonding and hydrophobic contacts. nih.gov While specific docking studies on this compound are not extensively documented, the scaffold's structural similarity to known kinase inhibitors suggests that it could be effectively modeled into the ATP-binding sites of various kinases. nih.govnih.gov
Following docking, molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. An MD simulation of a docked complex can reveal the stability of key interactions, conformational changes in the protein or ligand, and the role of solvent molecules. pensoft.netnih.gov For kinase inhibitors, MD simulations have been used to assess the stability of hydrogen bonds with hinge region residues and hydrophobic interactions within the active site, which are crucial for inhibitory activity. nih.govnih.gov Such simulations for this compound could validate docking poses and provide a more accurate estimation of binding free energy.
| Potential Protein Target Class | Representative PDB IDs | Rationale for Investigation | Key Interaction Sites |
| Protein Kinases (e.g., Aurora, DYRK1A) | 1MQ4, 4BJX | Imidazo[4,5-b]pyridine and related scaffolds are known to inhibit various kinases involved in cell cycle regulation and neurodegenerative diseases. nih.govmdpi.com | ATP-binding pocket, hinge region (hydrogen bonds), hydrophobic back pocket. |
| Bacterial Enzymes (e.g., DHFR, TyrRS) | 1JIJ, 1EI1 | Imidazoquinoline derivatives have demonstrated antibacterial activity, making enzymes in essential bacterial pathways potential targets. nih.gov | Active site, cofactor binding region. |
| Toll-Like Receptors (TLR7/8) | 3W3L | The imidazoquinoline core is characteristic of well-known TLR7/8 agonists like imiquimod (B1671794) and resiquimod. | Ligand binding domain, specific residue interactions (e.g., F405, Y353 in TLR8). nih.gov |
This table presents potential protein target classes for this compound based on computational and experimental studies of structurally related compounds.
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including geometries, reaction energies, and spectroscopic data, with a favorable balance between accuracy and computational cost.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are instrumental in understanding the electronic properties of molecules like this compound. researchgate.netresearchgate.netinpressco.comhuntresearchgroup.org.uk Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov
For related imidazo[5,1-a]isoquinolines, DFT calculations have successfully predicted HOMO-LUMO energies, which correlate well with experimental data from cyclic voltammetry and UV-visible spectroscopy. uni-giessen.deresearchgate.net These calculations also generate molecular orbital surfaces, illustrating the distribution of electron density, which is crucial for understanding charge transfer properties and identifying sites susceptible to electrophilic or nucleophilic attack. uni-giessen.de
Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis), providing theoretical predictions of absorption wavelengths (λmax) that can be compared with experimental results to validate the computational model. nih.govnih.gov Similarly, DFT can predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts, aiding in the structural characterization of the molecule. nih.govnih.gov
| Calculated Property | Typical DFT Method | Significance |
| Optimized Geometry | B3LYP/6-31G(d,p) | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. huntresearchgroup.org.uk |
| HOMO Energy | B3LYP/6-311++G(d,p) | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | B3LYP/6-311++G(d,p) | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | Indicates chemical reactivity, kinetic stability, and optical properties. nih.gov |
| UV-Vis Absorption | TD-DFT/CAM-B3LYP | Predicts electronic transition energies and absorption wavelengths. researchgate.net |
| NMR Chemical Shifts | GIAO/B3LYP | Aids in the interpretation of experimental NMR spectra for structure elucidation. nih.gov |
This table summarizes key molecular properties of heterocyclic compounds that can be reliably predicted using various DFT methods.
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. rsc.org
For heterocyclic systems like quinoline (B57606) and isoquinoline (B145761), electrophilic substitution is a common reaction. askfilo.comquimicaorganica.org DFT calculations can determine the preferred sites of substitution (e.g., positions 5 and 8 on the quinoline ring) by comparing the activation energies of the transition states for attack at different positions. askfilo.comquora.com The transition state (TS) is a first-order saddle point on the potential energy surface, and its geometry and energy are located using specialized optimization algorithms. The existence of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. stackexchange.com
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the located TS correctly connects the intended species. stackexchange.comresearchgate.net This methodology can be applied to study various reactions involving this compound, such as its synthesis, N-alkylation, or electrophilic substitution, providing deep mechanistic insights that are often difficult to obtain experimentally.
Pharmacophore Modeling and De Novo Design Strategies for Novel Analogs
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For scaffolds like imidazoquinoline, pharmacophore models can be generated based on a set of known active molecules or from the crystal structure of a ligand-receptor complex. nih.govmdpi.com For example, in the development of kinase inhibitors, identifying the key hydrogen bond interaction with the hinge region of the kinase, a hydrophobic moiety to occupy the back pocket, and an aromatic system for π-π stacking are critical pharmacophoric features. nih.gov Studies on related imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors have used 3D-QSAR and docking to identify such key structural requirements. nih.govnih.govebi.ac.uk
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large compound databases to identify novel scaffolds that match the required features (virtual screening). mdpi.com More advanced strategies involve de novo design, where new molecular structures are built from scratch or by modifying an existing scaffold (like this compound) to better fit the pharmacophore model. udea.edu.comdpi.com This approach, often guided by QSAR models and docking scores, allows for the rational design of novel analogs with predicted improvements in potency, selectivity, or pharmacokinetic properties. mdpi.com
Future Research Directions and Emerging Avenues for 2 Methyl 3h Imidazo 4,5 F Isoquinoline Research
Advancements in Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-methyl-3H-imidazo[4,5-f]isoquinoline and its analogs will likely move away from traditional multi-step, often harsh, synthetic routes towards more efficient and environmentally benign strategies. Research in related heterocyclic systems has paved the way for several innovative approaches that could be adapted for this specific scaffold.
Key areas for development include:
One-Pot and Tandem Reactions: The development of one-pot tandem or domino reactions is a powerful strategy for constructing complex fused-ring systems from simple building blocks. nih.gov These methods improve atom economy and procedural efficiency by allowing multiple bond-forming events to occur in a single operation. nih.gov For instance, protocols developed for benzo nih.govorganic-chemistry.orgimidazo[2,1-a]isoquinolines, which involve the tandem annulation of o-cyanobenzaldehydes with o-phenylenediamines, could be conceptually adapted. nih.gov
Metal-Free Synthesis: To meet rigorous standards for pharmaceutical applications and reduce environmental impact, metal-free synthetic routes are highly desirable. nih.gov Recent progress includes iodine-mediated decarboxylative cyclization reactions to create imidazo[1,5-a]quinolines and base-promoted tandem reactions for synthesizing 3-aryl isoquinolines from 2-methyl-arylaldehydes and nitriles. organic-chemistry.orgnih.gov Exploring similar radical cascade pathways or base-promoted cyclizations could yield sustainable methods for the this compound core. researchgate.net
Flow Chemistry and Microdroplet Reactions: The use of microdroplet-assisted reactions, which can accelerate reaction times from hours to milliseconds and often proceed without a catalyst, offers a transformative approach to synthesis. nih.gov This technology, proven effective for quinoxaline (B1680401) derivatives, could enable the rapid and high-yield synthesis of a this compound library. nih.gov
| Synthetic Strategy | Potential Advantage | Example from Related Scaffolds |
| One-Pot Tandem Reactions | Increased efficiency, atom economy | Synthesis of amino-functionalized benzo nih.govorganic-chemistry.orgimidazo[2,1–a]isoquinolines. nih.gov |
| Metal-Free Cyclization | Reduced cost, improved purity, "greener" chemistry | Iodine-mediated synthesis of imidazo[1,5-a]quinolines from α-amino acids. nih.gov |
| Base-Promoted Synthesis | Avoids toxic transition metals, simple reagents | LiN(SiMe3)2/Cs2CO3 promoted reaction of 2-methyl-arylaldehydes with benzonitriles. organic-chemistry.org |
| Microdroplet Reactions | Millisecond reaction times, catalyst-free | High-throughput synthesis of quinoxaline derivatives. nih.gov |
Identification and Exploration of Underexplored Biological Targets and Mechanisms
The structural similarity of this compound to other biologically active imidazo-fused heterocycles suggests a high probability of therapeutic potential. A systematic exploration of its biological targets is a critical future direction. Isomers and related compounds have shown a wide range of activities, including the inhibition of crucial cellular enzymes.
Future investigations should focus on:
Kinase Inhibition: Many quinoline (B57606) and isoquinoline (B145761) derivatives are potent kinase inhibitors. For example, phenylaminoimidazoisoquinolin-9-ones are inhibitors of the tyrosine kinase p56lck, and certain quinoline-based compounds act as dual-target inhibitors of EGFR and HER-2. researchgate.netresearchgate.net Screening this compound against a broad panel of kinases could identify novel regulators of signaling pathways implicated in cancer and autoimmune diseases.
Topoisomerase Inhibition: The planar, polycyclic nature of the imidazo[4,5-f]isoquinoline core is characteristic of DNA intercalators and topoisomerase inhibitors. Related compounds like benzo nih.govorganic-chemistry.orgimidazo[2,1-a]isoquinolines and imidazo[4,5-b]phenazines have been studied for their ability to inhibit topoisomerase I and/or II, enzymes vital for DNA replication. nih.govekb.eg Assessing the interaction of this compound with these enzymes could reveal potent anticancer activity. ekb.eg
Antiviral and Antimicrobial Activity: Fused heterocyclic systems are a rich source of antiviral and antimicrobial agents. For instance, benzo nih.govorganic-chemistry.orgimidazo[1,2-c]pyrimidinone-based nucleosides show activity against coronaviruses and respiratory syncytial virus, potentially by targeting the viral RNA-dependent RNA polymerase (RdRp). mdpi.com Phenotypic screening against a diverse panel of viruses and bacteria is a logical step to uncover new therapeutic applications. mdpi.commdpi.com
| Potential Biological Target | Rationale Based on Related Compounds | Therapeutic Area |
| Protein Kinases (e.g., lck, EGFR, HER-2) | Phenylaminoimidazoisoquinolin-9-ones and quinoline derivatives are known kinase inhibitors. researchgate.netresearchgate.net | Cancer, Autoimmune Disorders |
| DNA Topoisomerases (I & II) | Imidazo[4,5-b]phenazines and benzo nih.govorganic-chemistry.orgimidazo[2,1-a]isoquinolines act as inhibitors. nih.govekb.eg | Cancer |
| Viral Enzymes (e.g., RdRp) | Benzo nih.govorganic-chemistry.orgimidazo[1,2-c]pyrimidinone derivatives inhibit RNA viruses. mdpi.com | Infectious Diseases (Viral) |
| DNA Intercalation/Groove Binding | Furo-imidazo[3.3.3]propellanes have been designed as DNA-targeting agents. nih.gov | Cancer |
Integration with High-Throughput Screening and Advanced Omics Technologies
To accelerate the discovery of biological functions for this compound, modern discovery platforms are essential. The integration of high-throughput screening (HTS) with "omics" technologies provides a powerful paradigm for identifying novel activities and elucidating mechanisms of action.
Future research avenues include:
Library Synthesis and HTS: The development of efficient synthetic methodologies, as discussed in section 8.1, will enable the creation of a diverse library of this compound derivatives. This library can then be subjected to HTS against various cancer cell lines, microbial strains, and enzyme panels to rapidly identify "hit" compounds with significant biological activity. nih.govnih.gov
Mechanism of Action Studies via Omics: For any active compounds identified through HTS, advanced omics technologies can provide deep mechanistic insights.
Transcriptomics (RNA-Seq): Can reveal changes in gene expression in cells treated with the compound, pointing to the specific cellular pathways being modulated.
Proteomics: Can identify direct protein targets or downstream changes in protein expression and post-translational modifications.
Metabolomics: Can uncover alterations in cellular metabolism, a key indicator of the compound's effect, similar to how metabolic pathways of the related compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) have been studied. nih.gov
Design and Synthesis of Highly Specific Probes for Intricate Biological Pathways
Beyond direct therapeutic applications, the this compound scaffold can be leveraged to create sophisticated chemical probes for basic biological research. By functionalizing the core structure, it can be transformed into a tool for visualizing and interrogating complex cellular processes.
Promising directions include:
Fluorescent Probes: The intrinsic fluorescence of some related imidazo-isoquinoline systems suggests that the this compound core could be an excellent fluorophore. researchgate.net By analogy with fluorescent benzo[g]imidazo[4,5-c]quinoline nucleosides designed to monitor DNA base-pairing, derivatives of this compound could be developed as fluorescent probes to track DNA interactions or localize within specific cellular compartments. rsc.org
Affinity-Based Probes: The scaffold could be functionalized with reactive moieties (e.g., electrophiles) or photo-cross-linkers to create affinity-based probes. These tools are designed to covalently bind to their biological targets, allowing for subsequent isolation and identification via mass spectrometry, thereby definitively identifying the molecular targets of the compound class.
DNA-Targeting Probes: Given the potential for DNA interaction, derivatives could be designed as specific probes for DNA structures or as agents that report on DNA damage. Research on furo-imidazo[3.3.3]propellanes, which were designed to interact with DNA helices, provides a template for this line of inquiry. nih.gov The reaction of 2-nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ) to form DNA adducts at acidic pH further highlights the potential for this chemical class to interact with nucleic acids. nih.gov
By pursuing these future research directions, the scientific community can systematically explore and harness the potential of this compound, transforming it from an understudied molecule into a valuable scaffold for the development of new therapeutics and biological tools.
Q & A
Q. What synthetic methodologies are commonly employed for the cyclization of 2-methyl-3H-imidazo[4,5-f]isoquinoline derivatives?
The synthesis typically involves angular cyclization at the C-6 position of the isoquinoline nucleus. Key methods include:
- Hugershoff Reaction : Cyclization using bromine in acetic acid or chloroform, achieving 92–98% yields. Disappearance of aryl NH proton signals in NMR and appearance of a non-protonated carbon at δ 169–170 (C-2) in NMR confirm cyclization .
- Jacobson Reaction : For challenging substrates, aqueous alkaline potassium ferricyanide is used to prevent dethionation, yielding thiazolo[4,5-f]isoquinoline derivatives (e.g., 2-methylthiazolo[4,5-f]isoquinoline) with >90% efficiency .
Q. How is structural confirmation of this compound achieved post-synthesis?
Structural validation relies on:
- NMR Spectroscopy : Ortho-coupled doublets (J=8.5 Hz) at δ 7.6–8.0 (H-8/H-9) confirm angular cyclization. HMQC and HMBC correlations resolve - assignments .
- Mass Spectrometry : Electron impact (EI) and fast atom bombardment (FAB-MS) identify molecular ions and metabolites, such as sulfates and glucuronides .
Q. What preliminary mutagenicity assays are used to evaluate this compound?
- Ames Test : Demonstrates high mutagenic potency in Salmonella typhimurium TA98. Co-administration with fruit/vegetable extracts (e.g., plum) can inhibit mutagenicity via phenolic compounds .
- In Vitro Models : Primary rat hepatocytes detect genotoxic metabolites like N-glucuronides, formed via CYP1A2-mediated oxidation .
Advanced Research Questions
Q. What metabolic pathways and enzymes are involved in the bioactivation of this compound?
- Phase I Metabolism : CYP1A2 oxidizes the compound to 2-(hydroxyamino) derivatives (e.g., HONH-IQ), which are further stabilized as glucuronides .
- Phase II Metabolism : Sulfotransferases (SULTs) conjugate metabolites, enhancing DNA adduct formation. In rats, sulfate and glucuronic acid conjugates dominate urinary excretion .
Q. How does structural modification influence carcinogenic potency compared to analogs like MeIQx or PhIP?
- Methylation Position : 2-Methyl substitution increases mutagenicity compared to 3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). The angular imidazo-isoquinoline scaffold enhances DNA intercalation potential .
- Mutagenic Activity : In the Ames test, this compound exhibits higher potency than MeIQx but lower than PhIP, correlating with adduct formation efficiency .
Q. What mechanistic insights link this compound to inflammation-driven carcinogenesis?
- IL6 Upregulation : Exposure increases IL6 mRNA and protein expression in vitro, implicating NF-κB and STAT3 pathways in inflammation-associated tumorigenesis .
- In Vivo Models : Oral administration in rats induces colon and mammary tumors, with Bifidobacterium longum showing inhibitory effects via modulation of gut microbiota .
Q. What analytical methods are recommended for detecting trace metabolites in biological matrices?
- LC-MS/MS : Quantifies hydroxylamine and glucuronide metabolites with high sensitivity (LOD < 0.1 ng/mL). Deuterated internal standards (e.g., 2-amino-3-trideuteromethyl analogs) improve accuracy .
- -Postlabeling : Detects DNA adducts at frequencies of 1–10 adducts/10 nucleotides in liver and colon tissues .
Q. How is the human carcinogenic risk assessed for this compound?
- Epidemiological Data : Case-control studies associate dietary intake of fried meats (containing imidazo-isoquinolines) with 1.5–2.5-fold increased colorectal cancer risk .
- IARC Evaluation : Classified as Group 2B ("possibly carcinogenic") due to sufficient evidence in rodents but limited human data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
